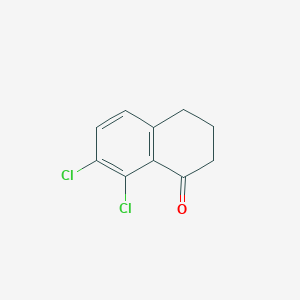

7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

CAS No. |

1273596-31-8 |

|---|---|

Molecular Formula |

C10H8Cl2O |

Molecular Weight |

215.07 g/mol |

IUPAC Name |

7,8-dichloro-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H8Cl2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h4-5H,1-3H2 |

InChI Key |

QPKLHUCBDKDHIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Chlorination Approach

The most common method involves the chlorination of precursor naphthalenone compounds. This process typically employs chlorine gas or chlorinating agents such as phosphorus pentachloride or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring.

- Chlorination is performed in inert solvents like carbon tetrachloride or chloroform.

- Elevated temperatures (around 80–120°C) facilitate the substitution.

- The reaction often proceeds via electrophilic aromatic substitution, targeting positions with higher electron density.

Example:

A synthesis pathway involves chlorination of 3,4-dihydronaphthalen-1(2H)-one using chlorine gas in the presence of a radical initiator or light to promote substitution at the 7 and 8 positions, yielding 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one .

Specific Synthesis Protocols

| Method | Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Chlorination with Cl₂ | Chlorine gas | Carbon tetrachloride | 80–120°C | Selective chlorination at 7,8-positions |

| Chlorination with SO₂Cl₂ | Sulfuryl chloride | Chloroform | Reflux | Efficient chlorination with controlled selectivity |

(Based on data from Vulcanchem and other sources)

Reduction and Functionalization of Chlorinated Intermediates

Hydrogenation and Reduction

The dihydronaphthalenone core can be synthesized via reduction of aromatic chlorinated precursors, often using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This step reduces the aromatic ring to a dihydro derivative, maintaining chlorination at the designated positions.

Substituted Derivative Synthesis

Further functionalization, such as hydroxylation or bromination, can be performed on the chlorinated intermediates to obtain derivatives like 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one or 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one , employing reagents like hydrazine hydrate, bromine, or hydroxylating agents under specific conditions.

Alternative Synthetic Strategies

Multi-step Synthesis from Benzene Derivatives

Data Table of Synthesis Methods

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Chlorination | 3,4-Dihydronaphthalen-1(2H)-one | Cl₂, UV or heat | Reflux in CCl₄ | Moderate to high | Selective at 7,8-positions |

| Bromination followed by Chlorination | Brominated intermediates | Br₂, Cl₂ | Controlled temperature | Variable | Allows for further substitution |

| Multi-step ring construction | Benzene derivatives | Diels-Alder, chlorinating agents | Specific conditions | Variable | Regioselective synthesis |

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Various substituted naphthalenones

Scientific Research Applications

7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phenylethanolamine N-methyltransferase, affecting neurotransmitter levels .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of DHN derivatives are highly influenced by substituent type, position, and stereochemistry. Below is a detailed comparison of 7,8-dichloro-DHN with structurally related compounds:

Halogenated DHN Derivatives

Key Observations :

- Halogen Position : Chlorine at C7/C8 (7,8-dichloro-DHN) vs. bromine at C7 (7-bromo-DHN) influences electronic effects and steric bulk. Bromine’s larger atomic radius enhances metabolic stability and cell permeability compared to chlorine .

- Bioactivity : Halogenation at C7 (e.g., 7-bromo-DHN) correlates with anti-neuroinflammatory activity via NF-κB inhibition, suggesting 7,8-dichloro-DHN could share similar mechanisms if functionalized appropriately .

Hydroxylated and Alkoxy-Substituted DHN Derivatives

Key Observations :

- Hydroxylation : Hydroxyl groups (e.g., 4,6,8-trihydroxy-DHN) confer nematocidal activity but may reduce blood-brain barrier penetration compared to halogenated analogs .

- Methoxy vs. Chloro : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter electronic profiles, impacting interactions with hydrophobic enzyme pockets .

α,β-Unsaturated Ketone Derivatives

Key Observations :

- α,β-Unsaturation: Derivatives like 2-benzylidene-DHN exhibit dual pharmacophores, reducing toxicity to normal cells while maintaining efficacy .

- Fluorination: Fluorine at C7 (7-fluoro-DHN) improves metabolic stability and bioavailability compared to non-halogenated analogs .

Biological Activity

7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the naphthalenone class. Its unique structure, characterized by two chlorine substituents and a ketone group, has attracted research interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific studies, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug development.

Chemical Structure:

- IUPAC Name: 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one

- Molecular Formula: C10H8Cl2O

- Molecular Weight: 219.08 g/mol

Anticancer Properties

Research indicates that 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested:

- PC-3 (prostate cancer)

- DU-145 (prostate cancer)

- CWR-22 (androgen-dependent prostate cancer)

In a study evaluating its effects on these cell lines, treatment with the compound resulted in increased apoptosis rates. Specifically, after five days of treatment, the percentage of apoptotic cells reached 43% in PC-3 cells compared to control levels . The compound was shown to arrest cell cycle progression primarily in the G1 phase, indicating a potential mechanism for its anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. Notably:

- Minimum Inhibitory Concentration (MIC) Values:

This suggests that modifications in the structure can enhance its antifungal activity significantly.

The biological mechanisms through which 7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one exerts its effects are not fully elucidated but may involve:

- Interaction with Cellular Targets: The compound likely interacts with specific enzymes or receptors within cells, modulating biochemical pathways critical for cell survival and proliferation.

- Induction of Apoptosis: The observed increase in apoptotic cells suggests that it may activate intrinsic pathways leading to programmed cell death .

Study 1: Cytotoxic Effects on Prostate Cancer Cells

A study published in PMC examined the effects of the compound on prostate cancer cell lines. After treatment with varying concentrations over several days, significant increases in early and late apoptotic cells were observed. The study highlighted a dose-dependent relationship between the compound concentration and apoptosis induction .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal efficacy of related naphthalenones. The results indicated that certain structural modifications could lead to enhanced antifungal activity against Candida albicans, with some derivatives showing activity comparable to established antifungals like fluconazole .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.